5-Bromo-4-chloro-3-indolyl octanoate: A Technical Guide for Researchers
5-Bromo-4-chloro-3-indolyl octanoate: A Technical Guide for Researchers
An in-depth examination of the chromogenic substrate for the detection of esterase activity, tailored for researchers, scientists, and professionals in drug development.
Introduction
5-Bromo-4-chloro-3-indolyl octanoate (B1194180), also known as X-octanoate or X-caprylate, is a synthetic chromogenic substrate designed for the detection of C8 esterase and lipase (B570770) activity. It belongs to the family of indolyl-based substrates that produce a distinct, insoluble colored precipitate upon enzymatic cleavage. This property makes it a valuable tool in microbiology, molecular biology, and histochemistry for the visual identification of organisms or cells possessing specific esterase enzymes. Its application is particularly relevant in the differentiation of bacterial species, such as Salmonella, which may exhibit characteristic octanoate esterase activity.
The molecule consists of a halogenated indole (B1671886) ring linked to an eight-carbon fatty acid (octanoate) via an ester bond. The presence of bromine and chlorine atoms on the indole core enhances the stability and visibility of the final colored product. When an appropriate esterase enzyme is present, it hydrolyzes the ester bond, initiating a chemical reaction that results in a vivid blue-green precipitate localized at the site of enzyme activity.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 5-Bromo-4-chloro-3-indolyl octanoate are critical for its proper storage, handling, and use in experimental settings. The compound is a solid, typically stored at low temperatures to ensure its stability.
| Property | Value | Reference |
| CAS Number | 129541-42-0 | |
| Molecular Formula | C₁₆H₁₉BrClNO₂ | |
| Molecular Weight | 372.68 g/mol | |
| Form | Solid | |
| Assay Purity | ≥98% | |
| Storage Temperature | −20°C | |
| Solubility | Soluble in organic solvents like acetone, DMF, DMSO, and ethanol. | [1][2] |
| SMILES String | CCCCCCCC(=O)Oc1c[nH]c2ccc(Br)c(Cl)c12 | |
| InChI Key | QTWMXGHFXBQNEJ-UHFFFAOYSA-N |
Mechanism of Action
The detection mechanism of 5-Bromo-4-chloro-3-indolyl octanoate is a two-step enzymatic and oxidative process.[3]
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Enzymatic Hydrolysis : The process begins when an esterase enzyme recognizes and cleaves the ester bond linking the octanoate group to the indolyl core. This hydrolysis reaction releases the octanoic acid and the unstable intermediate, 5-bromo-4-chloro-3-indoxyl.
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Oxidative Dimerization : In the presence of oxygen, the liberated 5-bromo-4-chloro-3-indoxyl molecules undergo spontaneous oxidative dimerization. This reaction forms a water-insoluble, intensely colored blue-green precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo. This precipitate accumulates at the site of the enzyme, allowing for direct visual identification of esterase activity, such as in microbial colonies on an agar (B569324) plate.
Synthesis Pathway
Applications in Research
The primary application of 5-Bromo-4-chloro-3-indolyl octanoate is the detection and characterization of esterase and lipase activity.
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Microbial Identification : It is incorporated into culture media to differentiate microorganisms based on their C8 esterase expression.[3] Esterase-positive colonies will appear blue-green, while negative colonies will remain their natural color. This is particularly useful for the presumptive identification of certain pathogens.
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Enzyme Screening : It can be used in screening assays to identify novel esterase enzymes from various sources, including metagenomic libraries.
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Histochemistry : In tissue sections, it can be used to localize esterase activity, providing insights into metabolic processes and cell differentiation.
Experimental Protocols
The following are detailed methodologies for using 5-Bromo-4-chloro-3-indolyl octanoate in common research applications. These are representative protocols adapted from methods for similar substrates and should be optimized for specific experimental conditions.[2][5]
Protocol 1: Qualitative Plate Assay for Microbial Esterase Detection
This protocol is designed for the visual screening of esterase-producing microorganisms on solid agar plates.
Materials:
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Nutrient agar or other suitable growth medium
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5-Bromo-4-chloro-3-indolyl octanoate (X-octanoate)
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Solvent for substrate (e.g., N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
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Sterile Petri dishes
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Microbial cultures for testing
Procedure:
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Substrate Stock Solution Preparation : Prepare a stock solution of X-octanoate at 20 mg/mL in DMF or DMSO. Sterilize by passing through a 0.22 µm filter. Store at -20°C, protected from light.
-
Media Preparation : Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Substrate Incorporation : Cool the molten agar to approximately 50-55°C. Aseptically add the X-octanoate stock solution to the agar to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution without introducing air bubbles.
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Pouring Plates : Pour the agar into sterile Petri dishes and allow them to solidify completely.
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Inoculation : Inoculate the plates with the microbial cultures using a standard streaking or spotting technique.
-
Incubation : Incubate the plates under conditions (temperature and time) appropriate for the growth of the target microorganisms.
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Interpretation of Results :
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Positive Result : The appearance of a blue-green color in or around the microbial colonies indicates the presence of esterase activity.
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Negative Result : Colonies that grow but remain their natural color (e.g., white or beige) are considered negative for esterase activity.
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Protocol 2: Quantitative Liquid Assay for Esterase Activity
This protocol provides a method for quantifying esterase activity in a liquid sample, such as a purified enzyme preparation or a cell lysate, using a spectrophotometer.
Materials:
-
Assay buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.5)
-
X-octanoate stock solution (20 mg/mL in DMF or DMSO)
-
Enzyme solution (purified or cell lysate)
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96-well microplate or cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at ~615 nm.
Procedure:
-
Substrate Working Solution : Prepare a working solution of X-octanoate by diluting the stock solution in the assay buffer. The final concentration may need optimization but can start in the range of 0.1-1.0 mM. A solubilizing agent like Triton X-100 (0.1%) may be included in the buffer to improve substrate solubility and prevent precipitation.
-
Assay Setup :
-
In a microplate well or cuvette, add the assay buffer.
-
Add a specific volume of the enzyme solution to the buffer.
-
Include a negative control with buffer only (no enzyme) to measure background substrate hydrolysis.
-
-
Reaction Initiation : Initiate the reaction by adding the X-octanoate working solution to each well. The final reaction volume should be consistent across all samples.
-
Incubation : Incubate the reaction mixture at a constant, optimal temperature (e.g., 37°C).
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Measurement : Measure the increase in absorbance at approximately 615 nm (the λmax of the indigo (B80030) dye) over a defined period. The reaction should be monitored in the linear range of product formation.
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Data Analysis : Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. Enzyme activity can be quantified by comparing the rate to a standard curve if an extinction coefficient for the final product is known or can be determined.
Logical Relationships in Substrate-Based Detection
The utility of 5-Bromo-4-chloro-3-indolyl octanoate is based on a clear logical relationship between a specific enzymatic function and a measurable output, enabling phenotypic differentiation.
References
- 1. Glycosynth - 5-Bromo-4-chloro-3-indolyl butyrate [glycosynth.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
